

# A Technical Guide to the Structure of (11Z)-Eicosenoyl-CoA

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (11Z)-eicosenoyl-CoA

Cat. No.: B15545887

[Get Quote](#)

## \*\*Abstract

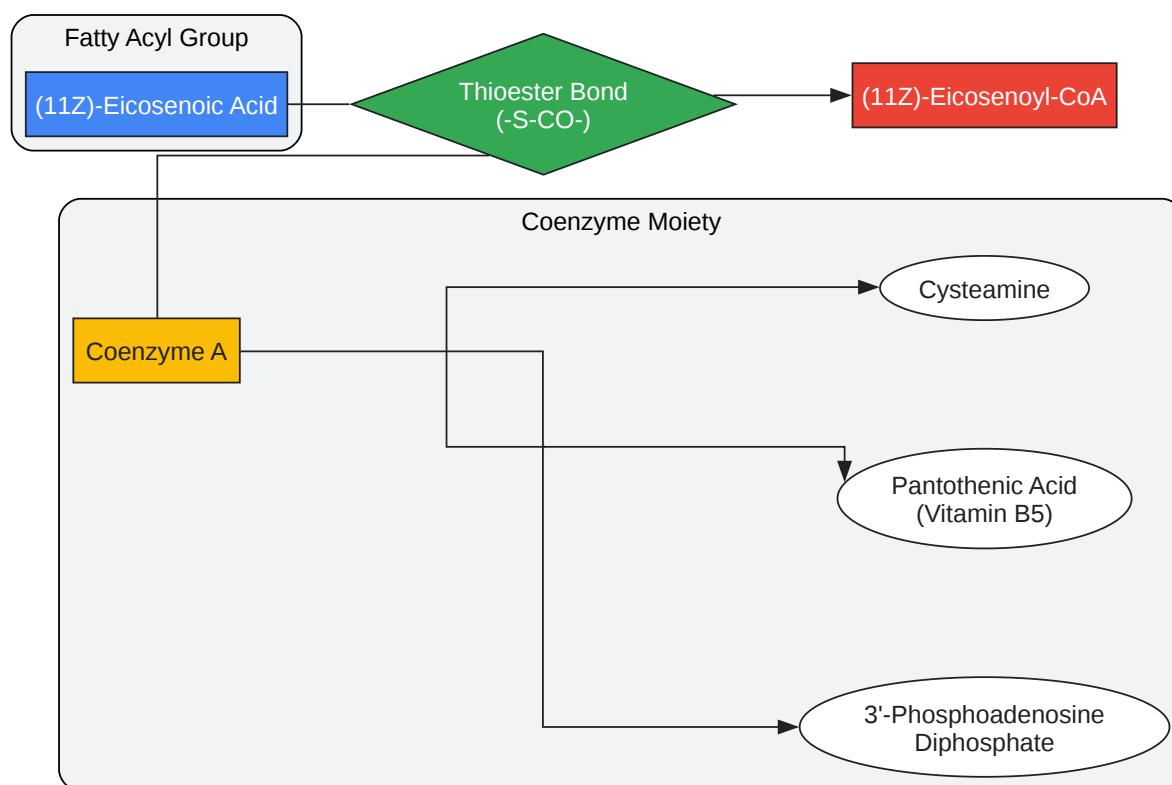
(11Z)-Eicosenoyl-Coenzyme A, a long-chain monounsaturated fatty acyl-CoA, is a critical intermediate in lipid metabolism. Its structure, characterized by a 20-carbon acyl chain with a cis-double bond at the eleventh position linked to a complex coenzyme A moiety, dictates its biochemical reactivity and role in cellular processes. This document provides a detailed examination of its molecular architecture, physicochemical properties, and the standard methodologies employed for its structural elucidation. A comprehensive understanding of this molecule is vital for research into fatty acid oxidation, membrane biology, and the development of therapeutics targeting lipid metabolic pathways.

## Molecular Structure and Composition

(11Z)-eicosenoyl-CoA is a complex biomolecule that results from the formal condensation of the carboxyl group of (11Z)-eicosenoic acid with the thiol group of coenzyme A (CoA).<sup>[1]</sup> This linkage forms a high-energy thioester bond, which is central to its metabolic activity. The molecule can be deconstructed into two primary components: the fatty acyl group and the coenzyme A moiety.

## The (11Z)-Eicosenoyl Group

The fatty acyl portion of the molecule is derived from (11Z)-eicosenoic acid, also known as gondoic acid.<sup>[2][3][4]</sup> This is a long-chain monounsaturated fatty acid characterized by the following features:


- Carbon Backbone: A straight chain of 20 carbon atoms.[5][6]
- Double Bond: A single double bond is located between carbon 11 and carbon 12 (a  $\Delta 11$  configuration).[1][2]
- Stereochemistry: The "Z" designation, synonymous with "cis", indicates that the hydrogen atoms on the carbons of the double bond are positioned on the same side of the acyl chain. This introduces a distinct kink in the chain, influencing the fluidity of membranes into which it may be incorporated.

## The Coenzyme A Moiety

Coenzyme A (CoA) is a universal and essential coenzyme involved in the transfer of acyl groups.[7][8] Its intricate structure is composed of three distinct parts linked together:[8][9][10]

- 3'-Phosphoadenosine Diphosphate: An adenosine molecule phosphorylated at the 3' position of the ribose sugar and linked to a diphosphate (pyrophosphate) group.
- Pantothenic Acid (Vitamin B5): This vitamin is comprised of pantoic acid and  $\beta$ -alanine, joined by an amide bond.[9]
- Cysteamine: A derivative of the amino acid cysteine, which provides the terminal sulfhydryl (-SH) group. This thiol group is the reactive site of CoA.[9][10]

The connection between the (11Z)-eicosenoyl group and CoA occurs via a thioester bond between the carbonyl carbon of the fatty acid and the sulfur atom of the cysteamine residue.[9]



[Click to download full resolution via product page](#)

**Caption:** Hierarchical structure of **(11Z)-Eicosenoyl-CoA**.

## Physicochemical Data

Quantitative data for **(11Z)-eicosenoyl-CoA** is summarized below. These properties are essential for analytical and experimental design.

| Property          | Value                                                                                                                                                                                                                                                                     | Source                                                                                                  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Molecular Formula | C41H72N7O17P3S                                                                                                                                                                                                                                                            | <a href="#">[1]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| Molecular Weight  | 1060.03 g/mol                                                                                                                                                                                                                                                             | <a href="#">[1]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| IUPAC Name        | S-[2-[3-[(2R)-4-<br>[[[(2R,3S,4R,5R)-5-(6-<br>aminopurin-9-yl)-4-hydroxy-3-<br>phosphonooxyoxolan-2-<br>yl]methoxy-<br>hydroxyphosphoryl]oxy-<br>hydroxyphosphoryl]oxy-2-<br>hydroxy-3,3-<br>dimethylbutanoyl]amino]propa-<br>noylamino]ethyl] (Z)-icos-11-<br>enethioate | <a href="#">[1]</a>                                                                                     |
| Parent Fatty Acid | (11Z)-Eicosenoic Acid<br>(C <sub>20</sub> H <sub>38</sub> O <sub>2</sub> , MW: 310.5 g/mol<br>)                                                                                                                                                                           | <a href="#">[2]</a> <a href="#">[3]</a>                                                                 |
| Synonyms          | 11cis-eicosenoyl-CoA,<br>Gondoeyl-CoA                                                                                                                                                                                                                                     | <a href="#">[1]</a>                                                                                     |

## Experimental Protocols for Structural Elucidation

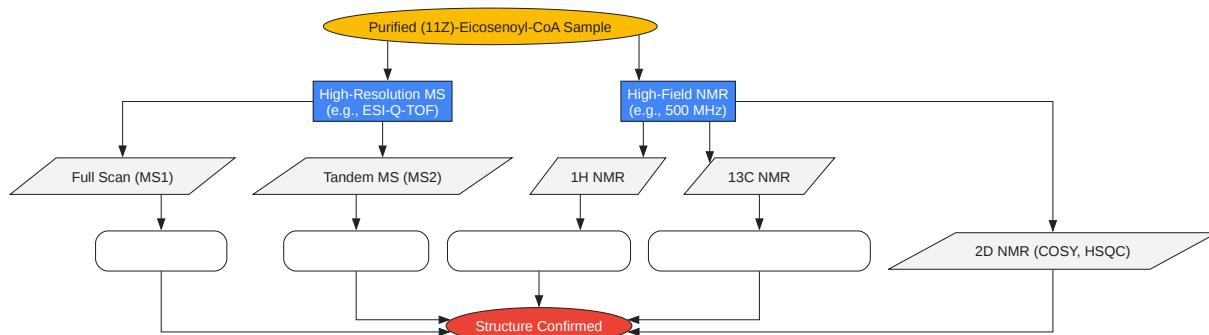
The confirmation of the structure of **(11Z)-eicosenoyl-CoA** relies on standard analytical techniques in organic chemistry and biochemistry. Below are generalized protocols for key experiments.

### Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight, determine the elemental formula, and identify structural fragments.

Methodology:

- Sample Preparation: Dissolve a purified sample of **(11Z)-eicosenoyl-CoA** in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of 1-10  $\mu$ M.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Full Scan MS (MS1):
  - Operate the ESI source in positive ion mode to detect the protonated molecule  $[M+H]^+$ .
  - Acquire data over a mass range of m/z 100-1500.
  - The high-resolution accurate mass (HRAM) measurement of the parent ion is used to calculate the elemental formula (C<sub>41</sub>H<sub>72</sub>N<sub>7</sub>O<sub>17</sub>P<sub>3</sub>S), which should match the theoretical value with <5 ppm error.
- Tandem MS (MS/MS or MS<sup>2</sup>):
  - Select the precursor ion corresponding to  $[M+H]^+$  for fragmentation using collision-induced dissociation (CID).
  - Analyze the resulting product ions. Expected characteristic fragments include:
    - A neutral loss corresponding to the fatty acyl chain.
    - A prominent ion corresponding to the Coenzyme A moiety.
    - Fragments corresponding to the adenosine diphosphate and phosphopantetheine portions of CoA.


## Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon skeleton, identify the position and stereochemistry of the double bond, and verify the thioester linkage.

Methodology:

- Sample Preparation: Dissolve a sufficient quantity (~5-10 mg) of the compound in a deuterated solvent (e.g., Methanol-d4 or D<sub>2</sub>O).
- <sup>1</sup>H NMR Spectroscopy:
  - Acquire a proton NMR spectrum at a high field strength (e.g., 500 MHz or greater).
  - Key Signals:
    - Olefinic Protons: The protons on the double bond (H-C11 and H-C12) will appear as a multiplet in the  $\delta$  5.3-5.4 ppm region. The coupling constant (J) between these protons is diagnostic of the geometry; a J value of ~10-12 Hz is characteristic of a cis (Z) configuration.
    - Allylic Protons: Protons on the carbons adjacent to the double bond (C10 and C13) will be observed around  $\delta$  2.0 ppm.
    - Thioester Methylene Protons: The -CH<sub>2</sub>-S- protons from the cysteamine residue will appear downfield due to the thioester linkage.
- <sup>13</sup>C NMR Spectroscopy:
  - Acquire a carbon-13 spectrum to identify all unique carbon environments.
  - Key Signals:
    - Thioester Carbonyl: The carbonyl carbon of the thioester linkage will have a characteristic chemical shift around  $\delta$  195-200 ppm.
    - Olefinic Carbons: The carbons of the double bond (C11 and C12) will appear in the  $\delta$  128-132 ppm region.
- 2D NMR (COSY, HSQC):
  - Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks and confirm the connectivity of the acyl chain.

- Utilize Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, confirming assignments.



[Click to download full resolution via product page](#)

**Caption:** Workflow for the structural elucidation of **(11Z)-Eicosenoyl-CoA**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (11Z)-eicosenoyl-CoA | C<sub>41</sub>H<sub>72</sub>N<sub>7</sub>O<sub>17</sub>P<sub>3</sub>S | CID 71448924 - PubChem  
[pubchem.ncbi.nlm.nih.gov]

- 2. cis-11-Eicosenoic acid | C<sub>20</sub>H<sub>38</sub>O<sub>2</sub> | CID 5282768 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 3. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 4. larodan.com [larodan.com]
- 5. Exposome-Explorer - 11-Eicosenoic acid (cis-20:1n-9) (Compound) [exposome-explorer.iarc.fr]
- 6. Human Metabolome Database: Showing metabocard for 11Z-Eicosenoic acid (HMDB0002231) [hmdb.ca]
- 7. Coenzyme A | PPTX [slideshare.net]
- 8. Coenzyme A - Wikipedia [en.wikipedia.org]
- 9. Coenzyme A - WikiLectures [wikilectures.eu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to the Structure of (11Z)-Eicosenoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545887#what-is-the-structure-of-11z-eicosenoyl-coa]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)